molecular formula C25H19FN2O6S B2972390 2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 866811-08-7

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2972390
CAS RN: 866811-08-7
M. Wt: 494.49
InChI Key: DJRHFRRCSURBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also has a dioxolo ring and a sulfonyl group .


Molecular Structure Analysis

The molecular formula of this compound is C25H19FN2O6S, and its molecular weight is 494.49 .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and reactions of quinolone derivatives, revealing their potential for creating compounds with varying biological activities. For example, the synthesis of new dihaloquinolones bearing mercapto groups has been reported, indicating a methodology for developing compounds with potential therapeutic applications (Al-Masoudi, 2003).

Antimicrobial Activity

  • Some sulfonamide derivatives, including quinolone compounds, have been investigated for their cytotoxic activity against cancer cell lines, highlighting their potential utility in cancer therapy. The research found certain compounds exhibiting significant potency against breast cancer cell lines, suggesting the relevance of these chemical structures in developing anticancer agents (Ghorab et al., 2015).

Structural Aspects and Properties

  • The structural aspects and properties of salt and inclusion compounds of certain quinoline-based amides have been studied, indicating the potential for forming gels and crystalline salts. These findings suggest applications in material science and drug formulation (Karmakar et al., 2007).

Antimalarial and COVID-19 Drug Potential

  • Theoretical investigations and molecular docking studies have been conducted on antimalarial sulfonamides, assessing their potential as COVID-19 drugs. These studies underscore the versatility of quinolone derivatives in addressing various infectious diseases (Fahim & Ismael, 2021).

Phototoxicity and Drug Interaction

  • The photochemistry of fluorinated quinolones, including their potential for causing phototoxic effects, has been examined. This research is crucial for understanding the safety profile of these compounds when exposed to light (Fasani et al., 1999).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O6S/c1-15-2-6-17(7-3-15)27-24(29)13-28-12-23(35(31,32)18-8-4-16(26)5-9-18)25(30)19-10-21-22(11-20(19)28)34-14-33-21/h2-12H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRHFRRCSURBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide

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